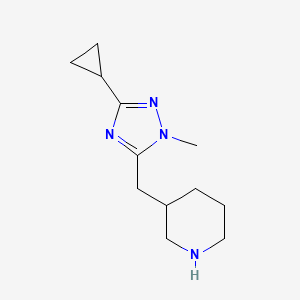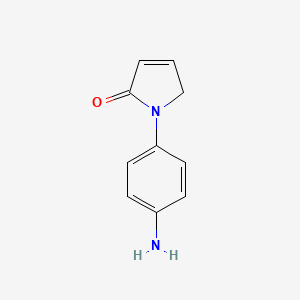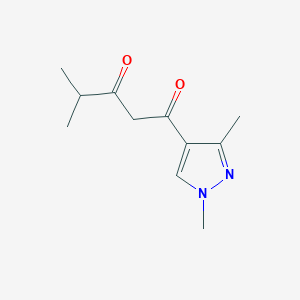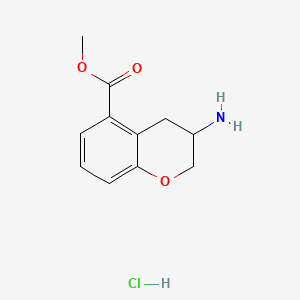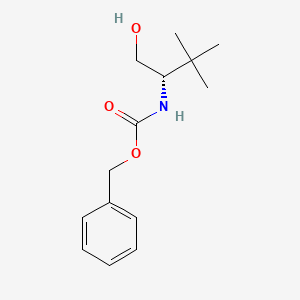
Z-Tle-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Z-Tle-ol” is a hypothetical organic compound that belongs to the class of alcohols. Alcohols are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure and properties of “this compound” would depend on its specific molecular configuration, which is not provided here.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Z-Tle-ol” would typically involve the following steps:
Starting Material Selection: Choosing appropriate starting materials that contain the necessary carbon skeleton.
Functional Group Introduction: Introducing the hydroxyl group through reactions such as hydroboration-oxidation or oxymercuration-demercuration.
Purification: Purifying the compound using techniques like distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“Z-Tle-ol” would undergo various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or ethers.
Aplicaciones Científicas De Investigación
“Z-Tle-ol” could have various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving alcohols.
Medicine: Possible applications in drug development or as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of “Z-Tle-ol” would depend on its specific molecular structure and target pathways. Generally, alcohols can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methanol: A simple alcohol with one carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Propanol: A three-carbon alcohol with similar properties.
Uniqueness
“Z-Tle-ol” would be unique based on its specific molecular structure, which could impart distinct physical and chemical properties compared to other alcohols.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Clave InChI |
KJWHWKVTZVGMHH-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

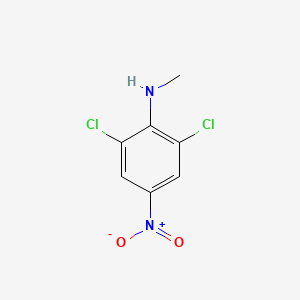
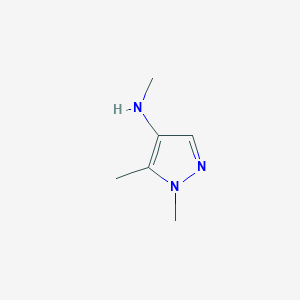

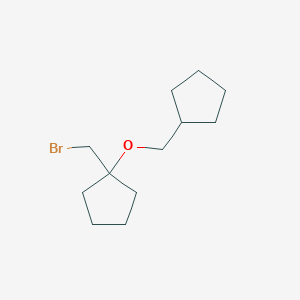
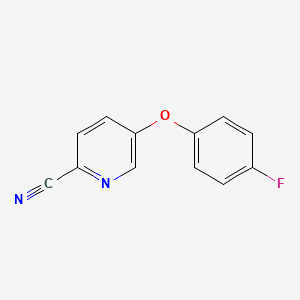

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
